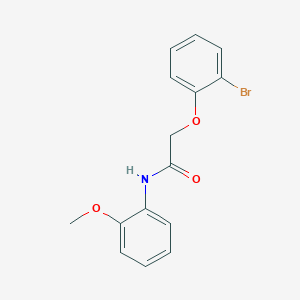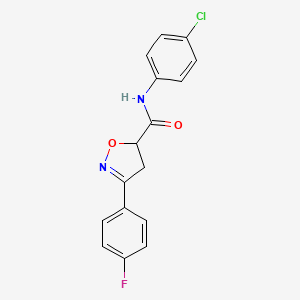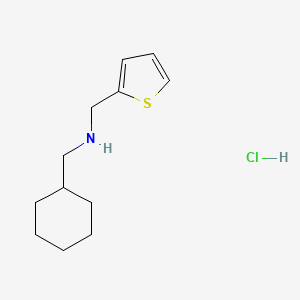
(cyclohexylmethyl)(2-thienylmethyl)amine hydrochloride
Descripción general
Descripción
(Cyclohexylmethyl)(2-thienylmethyl)amine hydrochloride, also known as CTM, is a synthetic compound that belongs to the class of psychoactive drugs. CTM has been found to exhibit stimulant properties and has been used as a research chemical in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of (cyclohexylmethyl)(2-thienylmethyl)amine hydrochloride is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects
This compound has been found to exhibit stimulant properties, similar to other psychoactive drugs such as amphetamines and cathinones. It has been shown to increase wakefulness, alertness, and focus. This compound has also been found to increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (cyclohexylmethyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its availability and affordability. It is also relatively easy to synthesize and purify. However, one limitation is its potential for abuse and addiction. Therefore, researchers must exercise caution when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of (cyclohexylmethyl)(2-thienylmethyl)amine hydrochloride. One direction is to investigate its potential use in the treatment of cognitive disorders such as ADHD. Another direction is to study its long-term effects on the brain and body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for abuse and addiction.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits stimulant properties and has been used as a research chemical in various scientific studies. Its synthesis method involves the reaction of cyclohexylmethylamine with 2-thienylacetonitrile in the presence of hydrochloric acid. This compound has been found to increase wakefulness, alertness, and focus, and has potential for use in the treatment of cognitive disorders. However, caution must be exercised when handling and using this compound due to its potential for abuse and addiction. Further research is needed to fully understand its mechanism of action and long-term effects.
Aplicaciones Científicas De Investigación
(cyclohexylmethyl)(2-thienylmethyl)amine hydrochloride has been used as a research chemical in various scientific studies to investigate its pharmacological properties. It has been found to exhibit stimulant properties and has been used as a substitute for other psychoactive drugs such as amphetamines and cathinones. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Propiedades
IUPAC Name |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h4,7-8,11,13H,1-3,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQKBFRNAUAEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



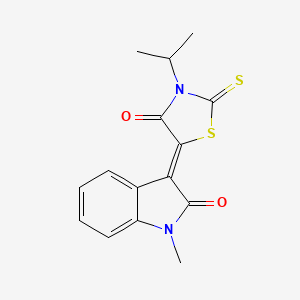
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
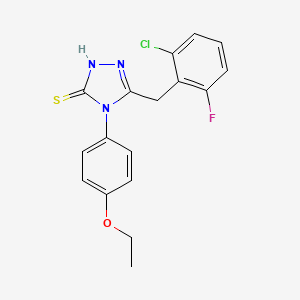
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
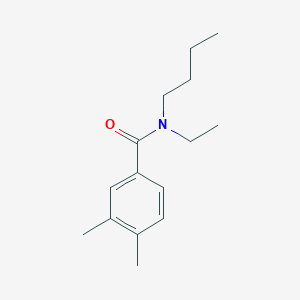
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

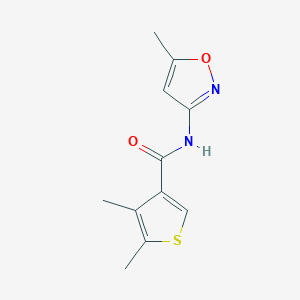
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)

